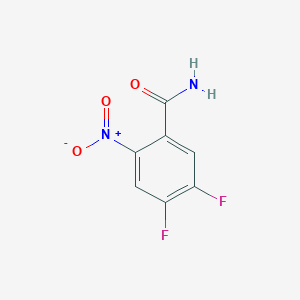

4,5-Difluoro-2-nitrobenzamide

Beschreibung

4,5-Difluoro-2-nitrobenzamide is a halogenated aromatic compound featuring a benzamide core with a nitro (-NO₂) group at the 2-position and fluorine atoms at the 4- and 5-positions. The compound has been historically cataloged as a research chemical, though commercial availability is currently discontinued due to unspecified challenges in production or stability .

Such properties may render it suitable as a synthetic intermediate, particularly in reductive amination or coupling reactions. For instance, details a procedure for reducing nitrobenzene derivatives to diamines using SnCl₂·2H₂O, though the instability of the resulting diamine suggests similar challenges may arise with this compound during downstream processing .

Eigenschaften

IUPAC Name |

4,5-difluoro-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUFBXKVFBOGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-nitrobenzamide typically involves the nitration of a fluorinated benzamide precursor. One common method includes the following steps:

Nitration: The starting material, 4,5-difluorobenzamide, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the formation of the nitro group.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Difluoro-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products:

Reduction: 4,5-Difluoro-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-2-nitrobenzamide depends on its specific application

Electrophilic and Nucleophilic Interactions: The nitro and fluorine groups can participate in various chemical interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

Pathways Involved: The exact pathways and molecular targets would depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of 4,5-Difluoro-2-nitrobenzamide with Structural Analogs

Key Observations:

- Fluorine Positioning : Diflufenican (2,4-difluoro substitution) demonstrates that meta-fluorine placement enhances herbicidal activity, whereas this compound’s para-fluorine arrangement may hinder biological interactions due to steric crowding .

Biologische Aktivität

4,5-Difluoro-2-nitrobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

This compound has the molecular formula and a molecular weight of approximately 201.13 g/mol. The presence of both fluorine and nitro groups contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its electrophilic and nucleophilic interactions:

- Electrophilic Interactions : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Nucleophilic Interactions : The fluorine atoms may enhance the compound's stability and bioavailability by influencing electronic properties and metabolic pathways.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various microorganisms. Mechanisms include:

- Reduction to Toxic Intermediates : Similar to other nitro compounds, it may generate reactive species that bind covalently to DNA, causing cell death .

Anti-Inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory pathways:

- Inhibition Studies : In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1β .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various nitrobenzamide derivatives, including this compound, against common pathogens. The results indicated a strong correlation between the presence of nitro groups and increased antimicrobial activity . -

Anti-inflammatory Effects :

Another study focused on the anti-inflammatory properties of nitrobenzamide derivatives in a murine model of inflammation. Treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.

Applications in Research and Medicine

The compound is being explored for various applications:

- Drug Development : Its structure allows for modifications that could lead to fluorinated analogs with enhanced biological activity or altered pharmacokinetics.

- Biochemical Probes : Due to its ability to interact with specific enzymes and proteins, it is being investigated as a potential biochemical probe in research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.